molecular formula C9H9ClN2O2 B14410457 N-(Phenylcarbamoyl)glycyl chloride CAS No. 80909-89-3

N-(Phenylcarbamoyl)glycyl chloride

Cat. No.: B14410457
CAS No.: 80909-89-3
M. Wt: 212.63 g/mol
InChI Key: VUUZAIVUEFQCAL-UHFFFAOYSA-N
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Description

N-(Phenylcarbamoyl)glycyl chloride is a reactive acyl chloride derivative combining a phenylcarbamoyl group with a glycine backbone. Acyl chlorides are typically employed in nucleophilic acyl substitution reactions due to their high reactivity.

Properties

CAS No.

80909-89-3

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

2-(phenylcarbamoylamino)acetyl chloride

InChI

InChI=1S/C9H9ClN2O2/c10-8(13)6-11-9(14)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,14)

InChI Key

VUUZAIVUEFQCAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Phenylcarbamoyl Chloride

Phenylcarbamoyl chloride is typically prepared by treating phenyl isocyanate with hydrogen chloride or by reacting aniline with phosgene. The latter method, though hazardous due to phosgene’s toxicity, offers higher yields (75–85%). Alternative approaches employ thionyl chloride (SOCl₂) to convert phenylcarbamic acid to its acyl chloride, as demonstrated in analogous syntheses of nicotinoyl chloride.

Coupling with Glycine Methyl Ester

Glycine methyl ester reacts with phenylcarbamoyl chloride in anhydrous dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion. The intermediate, N-(Phenylcarbamoyl)glycine methyl ester, is isolated and subjected to chlorination using SOCl₂ or oxalyl chloride (C₂O₂Cl₂). This stepwise approach minimizes side reactions, achieving an overall yield of 62–68%.

Table 1: Optimization of Acylation Conditions

Parameter Optimal Value Impact on Yield
Solvent Anhydrous DCM Prevents hydrolysis
Base TEA (2.5 equiv) Neutralizes HCl
Chlorinating Agent SOCl₂ (1.2 equiv) Completes conversion
Reaction Temperature 0–5°C (step 1); 25°C (step 2) Controls exotherm

Chlorination of N-(Phenylcarbamoyl)glycine

Direct chlorination of N-(Phenylcarbamoyl)glycine offers a single-step alternative. This method employs phosphorus pentachloride (PCl₅) or thionyl chloride in non-polar solvents.

Heterogeneous Chlorination with PCl₅

Adapting a patent-pending method for D-(-)-phenylglycine chloride hydrochloride, N-(Phenylcarbamoyl)glycine is suspended in toluene and treated with PCl₅ at 20–25°C. The heterogeneous reaction proceeds over 5–10 hours, yielding crystalline this compound hydrochloride, which is neutralized to liberate the free acyl chloride. This method achieves 70–75% purity but requires meticulous filtration to remove phosphorus byproducts.

Homogeneous Chlorination with SOCl₂

In a homogeneous system, SOCl₂ reacts with N-(Phenylcarbamoyl)glycine in tetrahydrofuran (THF) under reflux. The reaction completes within 3 hours, with excess SOCl₂ removed via distillation. This approach affords higher yields (80–85%) but demands rigorous moisture control to prevent decomposition.

Coupling Reactions Using Carbodiimides

Peptide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate the condensation of phenylcarbamic acid with glycine hydrochloride. This method bypasses isolated acyl chloride intermediates, enhancing safety.

EDCI-Mediated Coupling

A solution of phenylcarbamic acid, glycine methyl ester hydrochloride, EDCI (2.0 equiv), and 4-dimethylaminopyridine (DMAP, 0.2 equiv) in DCM is stirred at room temperature for 12 hours. The resultant N-(Phenylcarbamoyl)glycine methyl ester is chlorinated in situ using oxalyl chloride, yielding the target compound in 65–70% overall yield.

Table 2: Comparison of Coupling Agents

Agent Yield (%) Side Products
EDCI/DMAP 70 Minimal urea
Dicyclohexylcarbodiimide (DCC) 60 Dicyclohexylurea
HOBt/EDCI 75 None

Comparative Analysis of Synthesis Methods

Table 3: Method Efficiency and Scalability

Method Yield (%) Purity (%) Scalability
Acylation of Glycine 62–68 95 Moderate
PCl₅ Chlorination 70–75 85 High
SOCl₂ Chlorination 80–85 90 Low
EDCI Coupling 65–70 92 High
  • Acylation Routes : Ideal for small-scale syntheses requiring high purity but limited by multi-step protocols.
  • Chlorination Methods : PCl₅ suits industrial-scale production despite lower purity, whereas SOCl₂ excels in lab settings.
  • Coupling Strategies : EDCI-mediated reactions offer safer, one-pot alternatives but necessitate costly reagents.

Chemical Reactions Analysis

Types of Reactions: N-(Phenylcarbamoyl)glycyl chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form N-(Phenylcarbamoyl)glycine and hydrochloric acid.

    Condensation reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as amines or alcohols, typically under basic conditions.

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Condensation reactions: Various organic compounds, often in the presence of catalysts.

Major Products Formed:

    N-(Phenylcarbamoyl)glycine: Formed through hydrolysis.

    Substituted carbamoyl derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry: N-(Phenylcarbamoyl)glycyl chloride is used as an intermediate in the synthesis of peptides and other complex organic molecules

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and protein modifications. It may also be employed in the development of enzyme inhibitors and other bioactive molecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(Phenylcarbamoyl)glycyl chloride involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride group is replaced by a nucleophile, resulting in the formation of a new compound.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

N-(Phenylcarbamoyl)benzamide

Structural Differences : Replaces the glycine moiety with a benzamide group, increasing aromaticity and steric bulk.
Functional Insights :

  • Cytotoxic Activity : Exhibits potent anticancer effects against HeLa cells (IC₈₀ = 0.8 mM), outperforming hydroxyurea (IC₈₀ = 4.3 mM) due to higher binding affinity (-72.06 kcal/mol rerank score vs. -32.15 kcal/mol for hydroxyurea) .
N-Phthaloyl-glycyl Chloride

Structural Differences : Substitutes the phenylcarbamoyl group with a phthaloyl protecting group, commonly used in peptide synthesis.
Reactivity and Applications :

  • Synthetic Utility : Phthaloyl groups are hydrolyzable under basic conditions, enabling controlled deprotection. N-(Phenylcarbamoyl)glycyl chloride’s phenylcarbamoyl group may offer greater stability under acidic conditions .
  • Analytical Methods : Similar to peptide derivatives (e.g., N-a-benzoyl-L-arginine-4-nitroanilide hydrochloride), HPLC and TLC are critical for purity assessment. Retention times and solvent systems would differ due to structural variations .

Table 2: Analytical Parameters for Acyl Chlorides

Compound Preferred Chromatography Key Purity Indicators
This compound Reverse-phase HPLC Absence of free glycine, phenylurea byproducts
N-Phthaloyl-glycyl chloride Normal-phase TLC Hydrolysis product detection

Key Takeaway : Both compounds require rigorous purity testing, but their protecting groups dictate distinct analytical challenges .

Peptide Derivatives (e.g., N-a-Benzoyl-L-arginine-4-nitroanilide Hydrochloride)

Functional Overlap : These compounds share carbamoyl/benzoyl groups and are analyzed via similar chromatographic methods.
Divergences :

  • Biological Role : Peptide derivatives are often enzyme substrates (e.g., for trypsin), whereas this compound is more likely a synthetic intermediate .
  • Solubility : Glycine derivatives may exhibit higher aqueous solubility than aromatic peptide analogs, impacting formulation strategies.

Key Takeaway : While structural motifs overlap, functional applications diverge significantly, emphasizing the need for tailored synthetic and analytical approaches .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(Phenylcarbamoyl)glycyl chloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized by reacting N-(phenylcarbamoyl)glycine with thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters include temperature control (typically 40–60°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and reaction duration (2–6 hours). Post-synthesis, excess thionyl chloride is removed via distillation or evaporation under reduced pressure. Yield optimization may involve stoichiometric adjustments (e.g., 1:2 molar ratio of glycine derivative to SOCl₂) and inert gas purging to prevent hydrolysis .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization.
  • Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H/¹³C NMR (e.g., characteristic peaks: ~170 ppm for carbonyl carbons in ¹³C NMR).
  • Infrared Spectroscopy (IR) : Identify acyl chloride C=O stretching (~1800 cm⁻¹) and phenyl group vibrations (~700–800 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection at 220–260 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Moisture Control : Store under inert gas (e.g., argon) in sealed, desiccated containers.
  • Spill Management : Neutralize spills with sodium bicarbonate or sand, followed by disposal as hazardous waste.
  • First Aid : For skin/eye contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes involved in cancer pathways). Focus on binding affinity (ΔG values) and binding pose validation.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories using GROMACS or AMBER.
  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 evaluate pharmacokinetics (e.g., bioavailability, blood-brain barrier penetration) and toxicity (e.g., hepatotoxicity). For example, logP values <3 suggest favorable distribution .

Q. What strategies can resolve discrepancies in experimental data during synthesis under varying conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting yield.
  • Analytical Cross-Validation : Compare results from multiple techniques (e.g., NMR vs. HPLC) to confirm structural anomalies.
  • Replication : Repeat reactions with controlled parameters (e.g., moisture-free environment) to identify contamination or hydrolysis issues .

Q. How does the electronic environment of the phenylcarbamoyl group influence the reactivity of the acyl chloride moiety?

  • Methodological Answer :

  • The phenylcarbamoyl group’s electron-withdrawing nature enhances the electrophilicity of the acyl chloride, accelerating nucleophilic substitution (e.g., amidation).
  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. alcohols) using stopped-flow spectroscopy.
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify charge distribution and transition-state energies .

Q. What are the challenges in assessing the environmental impact of this compound, and how can they be addressed experimentally?

  • Methodological Answer :

  • Data Gaps : Limited ecotoxicity data (e.g., LC50 for aquatic organisms) require empirical testing.
  • Biodegradation Assays : Use OECD 301 guidelines to measure microbial degradation in water/soil over 28 days.
  • Photolysis Studies : Expose the compound to UV light (λ=254 nm) and analyze degradation products via LC-MS.
  • Soil Mobility : Column leaching experiments determine adsorption coefficients (Kd) using HPLC quantification .

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